molecular formula C23H18N2O7 B4010257 2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate

2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate

Cat. No. B4010257
M. Wt: 434.4 g/mol
InChI Key: LIVYOMBEOOPSOS-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate is a compound of significant interest in the field of organic chemistry due to its complex structure and potential applications in material science and pharmacology. This analysis will focus on its synthesis, structural characteristics, and properties, excluding its drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of complex organic compounds like 2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate typically involves multi-step reactions, including condensation, nitration, and cycloaddition reactions. For instance, the synthesis of related nitrobenzene derivatives involves the use of nitrosobenzene derivatives in cycloaddition reactions with oxazoles, proceeding via ring opening and regioselective formation of oxadiazoles (Suga, Shi, & Ibata, 1998). Similarly, the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through formal (3+2) cycloaddition highlights the complexity and specificity of the reactions involved in producing such compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate is characterized by the presence of nitro groups, which significantly influence their electronic and spatial configuration. For example, the crystal structure analysis of related compounds shows a network of hydrogen bonds forming two-dimensional networks, contributing to the stability and reactivity of these molecules (Dong, Liu, Liu, & Khan, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including Diels-Alder reactions, which are pivotal in synthesizing new condensed polycyclic systems. The presence of nitro groups and other functional groups allows these compounds to act as dienophiles or heterodienes in cycloaddition reactions, leading to the formation of products with potential dual biological activity (Bastrakov, Starosotnikov, Kachala, Dalinger, & Shevelev, 2015).

properties

IUPAC Name

phenacyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7/c26-20(14-6-2-1-3-7-14)13-32-23(29)18-11-10-15(25(30)31)12-19(18)24-21(27)16-8-4-5-9-17(16)22(24)28/h1-7,10-12,16-17H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYOMBEOOPSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate

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